The Solubility Profile of 4-chloro-2-(oxolan-3-yl)pyrimidine in Organic Solvents: A Technical and Experimental Guide
The Solubility Profile of 4-chloro-2-(oxolan-3-yl)pyrimidine in Organic Solvents: A Technical and Experimental Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 4-chloro-2-(oxolan-3-yl)pyrimidine (CAS No. 1159814-17-1) in organic solvents.[1] In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on the physicochemical properties of the molecule and the principles of solvent-solute interactions. Furthermore, this guide offers detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers and drug development professionals to generate precise and reliable solubility data. This work serves as an essential resource for scientists engaged in the synthesis, formulation, and application of this and structurally related pyrimidine derivatives.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences the developability of a potential therapeutic agent. For drug discovery and development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is paramount for a multitude of reasons, including reaction chemistry, purification, formulation, and ultimately, bioavailability. The pyrimidine scaffold is a ubiquitous feature in medicinal chemistry, and understanding the solubility of its derivatives is crucial for advancing novel drug candidates. This guide focuses specifically on 4-chloro-2-(oxolan-3-yl)pyrimidine, a molecule of interest for which a detailed public solubility profile has not yet been established.
This document is structured to provide both a theoretical foundation for predicting solubility and practical, step-by-step methodologies for its empirical determination. By combining predictive analysis with robust experimental design, researchers can efficiently and accurately characterize the solubility of 4-chloro-2-(oxolan-3-yl)pyrimidine, thereby accelerating its development timeline.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This principle is governed by the interplay of various intermolecular forces between the solute (4-chloro-2-(oxolan-3-yl)pyrimidine) and the solvent. A thorough analysis of the solute's molecular structure provides critical insights into its likely solubility behavior.
Physicochemical Properties of 4-chloro-2-(oxolan-3-yl)pyrimidine
A detailed examination of the molecular structure of 4-chloro-2-(oxolan-3-yl)pyrimidine reveals key features that dictate its solubility.
| Property | Value | Source |
| CAS Number | 1159814-17-1 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [2] |
| Molecular Weight | 184.62 g/mol | PubChem |
| Predicted XlogP | 1.2 | [2] |
| Hydrogen Bond Acceptors | 3 (2 Nitrogen atoms, 1 Oxygen atom) | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Polar Surface Area (PSA) | 41.9 Ų | Predicted |
The predicted XlogP of 1.2 suggests that 4-chloro-2-(oxolan-3-yl)pyrimidine has a relatively balanced lipophilic and hydrophilic character.[2] The presence of three hydrogen bond acceptors (the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxolane ring) indicates its potential to interact favorably with protic and polar aprotic solvents. The absence of hydrogen bond donors suggests that its solubility will be more influenced by its ability to accept hydrogen bonds from the solvent. The polar surface area of 41.9 Ų further supports its potential for solubility in polar solvents.
The Influence of Solvent Properties
The choice of solvent is a critical determinant of solubility. Solvents can be broadly classified based on their polarity, hydrogen bonding capabilities, and dielectric constant.
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Polar Protic Solvents: (e.g., methanol, ethanol, isopropanol) These solvents can act as both hydrogen bond donors and acceptors. Given the presence of hydrogen bond acceptors in 4-chloro-2-(oxolan-3-yl)pyrimidine, these solvents are predicted to be effective at solvating the molecule.
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Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)) These solvents possess a significant dipole moment but lack O-H or N-H bonds. Their ability to accept hydrogen bonds and engage in dipole-dipole interactions makes them strong candidates for dissolving 4-chloro-2-(oxolan-3-yl)pyrimidine. DMSO and DMF are often excellent solvents for a wide range of organic molecules.[3]
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Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane (DCM)) These solvents have low dielectric constants and are incapable of significant hydrogen bonding. It is anticipated that 4-chloro-2-(oxolan-3-yl)pyrimidine will exhibit low solubility in these solvents due to the mismatch in polarity.
The following diagram illustrates the logical flow for selecting an appropriate solvent system based on the physicochemical properties of the solute and solvent.
Caption: Rationale for solvent selection based on molecular properties.
Experimental Determination of Solubility
While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. Two primary types of solubility are typically measured in a research and development setting: kinetic and thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous or organic medium.[3] This assay is particularly useful in early-stage drug discovery for rapidly assessing the solubility of a large number of compounds.
This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by suspended particles.
Materials and Equipment:
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4-chloro-2-(oxolan-3-yl)pyrimidine
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Dimethyl Sulfoxide (DMSO), anhydrous
-
Selected organic solvents (e.g., acetonitrile, ethanol, ethyl acetate)
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96-well microtiter plates
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Automated liquid handler or multichannel pipettes
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Plate sealer
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Incubator/shaker
-
Laser Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-chloro-2-(oxolan-3-yl)pyrimidine in DMSO (e.g., 10 mM).
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Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
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Addition of Organic Solvent: To each well containing the DMSO solution, add the selected organic solvent. This will induce precipitation of the compound if its solubility limit is exceeded.
-
Equilibration: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with gentle shaking for a defined period (e.g., 2 hours).[3]
-
Nephelometric Measurement: Measure the light scattering in each well using a laser nephelometer.
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Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to increase significantly above the baseline is determined as the kinetic solubility.
Caption: Experimental workflow for kinetic solubility determination.
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic, or equilibrium, solubility represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium.[4] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
This protocol details the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Materials and Equipment:
-
4-chloro-2-(oxolan-3-yl)pyrimidine (solid)
-
Selected organic solvents
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator
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Syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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Analytical balance
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid 4-chloro-2-(oxolan-3-yl)pyrimidine to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
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Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
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Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
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Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
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HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-chloro-2-(oxolan-3-yl)pyrimidine.
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Quantification: Prepare a calibration curve using standard solutions of known concentrations. Calculate the concentration of the compound in the diluted sample from the calibration curve.
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Solubility Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Data Presentation and Interpretation
To facilitate a clear comparison of the solubility of 4-chloro-2-(oxolan-3-yl)pyrimidine across different organic solvents, the experimental data should be summarized in a structured table.
Table 1: Predicted and Experimental Solubility of 4-chloro-2-(oxolan-3-yl)pyrimidine at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Methanol | Polar Protic | High | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | High | Experimental Data | Experimental Data |
| Isopropanol | Polar Protic | Moderate-High | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | Moderate-High | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | Moderate | Experimental Data | Experimental Data |
| Ethyl Acetate | Polar Aprotic | Moderate | Experimental Data | Experimental Data |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Experimental Data | Experimental Data |
| Dichloromethane (DCM) | Nonpolar | Low | Experimental Data | Experimental Data |
| Toluene | Nonpolar | Low | Experimental Data | Experimental Data |
| Hexane | Nonpolar | Very Low | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Experimental Data | Experimental Data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Experimental Data | Experimental Data |
Note: "Experimental Data" fields are to be populated by the researcher following the execution of the protocols outlined in this guide.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-chloro-2-(oxolan-3-yl)pyrimidine in organic solvents. By integrating a theoretical analysis of its physicochemical properties with detailed, practical experimental protocols, researchers are well-equipped to generate the critical data necessary for informed decision-making in drug discovery and development. The predictive analysis suggests a favorable solubility in polar protic and polar aprotic solvents, a hypothesis that can be rigorously tested using the provided methodologies. The systematic approach outlined herein will not only yield a precise solubility profile for this specific compound but also serves as a robust template for the characterization of other novel chemical entities.
References
-
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Journal of Cheminformatics. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
-
Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). Nature Communications. [Link]
-
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). PubMed. [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Analytical Chemistry. [Link]
-
4-chloro-2-(oxolan-3-yl)pyrimidine — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). SciSpace. [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]
-
(PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). ResearchGate. [Link]
-
Solvent Selection for Pharma Crystallization. (n.d.). Scribd. [Link]
-
3.8. Determination of Kinetic Solubility. (2018). Bio-protocol. [Link]
-
Solvent selection for process development. (2021). Technobis Crystallization Systems. [Link]
-
Computer-aided rational solvent selection for pharmaceutical crystallization. (n.d.). DSpace@MIT. [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.). ResearchGate. [Link]
-
Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. [Link]
-
Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]
-
4-chloro-2-(oxolan-3-yl)pyrimidine. (n.d.). PubChemLite. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]
-
The calculated logP values of the investigated compounds with respect to the computational model. (n.d.). ResearchGate. [Link]
-
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI. [Link]
